molecular formula C24H31N3O6 B12500075 Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate

Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B12500075
M. Wt: 457.5 g/mol
InChI Key: HHYOGDNMEHFFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3,4,5-TRIMETHOXYBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a piperazine ring, a trimethoxybenzamido group, and a benzoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3,4,5-TRIMETHOXYBENZAMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with ethyl bromide under basic conditions.

    Introduction of the Trimethoxybenzamido Group: The trimethoxybenzamido group can be introduced by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the piperazine derivative.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3,4,5-TRIMETHOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3,4,5-TRIMETHOXYBENZAMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3,4,5-TRIMETHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3,4,5-TRIMETHOXYBENZAMIDO)BENZOATE can be compared with other similar compounds, such as:

    METHYL 4-(4-METHYLPIPERAZIN-1-YL)-3-(3,4,5-TRIMETHOXYBENZAMIDO)BENZOATE: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.

    METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3,4-DIMETHOXYBENZAMIDO)BENZOATE: Similar structure but with one less methoxy group on the benzamido moiety.

Properties

Molecular Formula

C24H31N3O6

Molecular Weight

457.5 g/mol

IUPAC Name

methyl 4-(4-ethylpiperazin-1-yl)-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C24H31N3O6/c1-6-26-9-11-27(12-10-26)19-8-7-16(24(29)33-5)13-18(19)25-23(28)17-14-20(30-2)22(32-4)21(15-17)31-3/h7-8,13-15H,6,9-12H2,1-5H3,(H,25,28)

InChI Key

HHYOGDNMEHFFPZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.